Pyridine-2,6-dicarbonyl difluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
pyridine-2,6-dicarbonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWLQIFYMSBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)F)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552265 | |
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-28-8 | |
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridine 2,6 Dicarbonyl Difluoride and Its Derivatives
Preparation of Pyridine-2,6-dicarbonyl Difluoride
This compound is primarily synthesized from its dihalide precursors, most commonly the dichloride derivative. This process involves the initial formation of the dihalide from the corresponding dicarboxylic acid, followed by a fluorination step.
The principal precursor for this compound is pyridine-2,6-dicarbonyl dichloride. The synthesis of this and other dihalides typically begins with pyridine-2,6-dicarboxylic acid. A common and effective method involves the treatment of the dicarboxylic acid with a halogenating agent.
For instance, pyridine-2,6-dicarboxylic acid can be converted to the corresponding dichloride by reacting it with a sulfonyl halide, such as thionyl chloride, often in a hydrocarbon medium like toluene. google.com An alternative general procedure for creating acyl chlorides involves using oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). mdpi.com This reaction proceeds by forming a clear solution, after which the solvent and any volatile residues are removed, yielding the acid chloride. mdpi.com
The starting material, pyridine-2,6-dicarboxylic acid, can be synthesized through various routes, including the reaction of 3-bromo-2,6-dimethylpyridine (B180948) or 4-chloropyridine-2,6-dicarboxylic acid methyl ester with a sodium hydroxide (B78521) solution. bloomtechz.com
Table 1: Synthesis of Pyridine-2,6-dicarbonyl Dichloride
| Starting Material | Reagent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Thionyl Chloride | Toluene | Reflux | Pyridine-2,6-dicarbonyl dichloride |
The conversion of pyridine-2,6-dicarbonyl dichloride to its difluoride counterpart is a critical step that can be achieved through several fluorination methods. While acyl chlorides are common in synthesis, acyl fluorides offer advantages in certain applications due to their unique reactivity and stability. beilstein-journals.org
One of the most direct methods involves a halogen exchange reaction. A widely cited protocol for synthesizing this compound is the reaction of pyridine-2,6-dicarbonyl dichloride with potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction is typically conducted at elevated temperatures, often between 180°C and 190°C, under rigorously controlled conditions to ensure high yield and purity.
Modern fluorination chemistry offers a variety of reagents for converting acyl chlorides or carboxylic acids directly into acyl fluorides. researchgate.net These methods provide alternatives to traditional, often harsh, fluorinating agents.
Table 2: Comparative Overview of Fluorination Reagents
| Reagent/System | Substrate | Description |
|---|---|---|
| Potassium Fluoride (KF) | Acyl Chloride | A common and cost-effective reagent for halogen exchange reactions, often requiring high temperatures. researchgate.net |
| Deoxo-Fluor | Carboxylic Acid | A versatile and mild reagent for generating acyl fluorides, which can be used in subsequent one-pot reactions like amide coupling. organic-chemistry.org |
| XtalFluor-E | Carboxylic Acid | Promotes deoxofluorination at room temperature, with product purification often requiring only simple filtration. organic-chemistry.org |
| PyFluor | Carboxylic Acid | Used in deoxyfluorination reactions, this reagent can be generated in situ and is effective for various substrates, including alcohols. ucla.edu |
These advanced methods often feature milder reaction conditions and greater functional group tolerance compared to traditional approaches. researchgate.netorganic-chemistry.org
Derivatization of Pyridine-2,6-dicarbonyl Systems
Pyridine-2,6-dicarbonyl dihalides, particularly the dichloride, are versatile building blocks for synthesizing a wide range of complex molecules. sigmaaldrich.com The two reactive acyl chloride groups allow for nucleophilic substitution reactions with amines and alcohols, leading to the formation of amides, esters, and larger macrocyclic structures.
The rigid structure of the pyridine (B92270) ring and the reactivity of the dicarbonyl system make it an ideal scaffold for constructing macrocycles. Pyridine-based polyamido-polyester macrocycles have been synthesized through the acylation cyclization of chiral diamine intermediates with 2,6-pyridinedicarbonyl dichloride. nih.gov These reactions are typically performed in highly diluted solutions at room temperature to favor intramolecular cyclization over intermolecular polymerization. nih.gov The resulting macrocycles often possess chiral cavities capable of enantiomeric recognition for molecules like amino acid esters. nih.gov Similarly, chiral linear and macrocyclic pyridine carboxamides can be prepared from pyridine-2,6-dicarbonyl dichloride. nih.gov
A significant class of derivatives is the pyridine-bridged 2,6-bis-carboxamide Schiff's bases. The synthesis of these compounds typically starts with the coupling of 2,6-pyridinedicarbonyl dichloride with an amino acid ester, such as L-alanine methyl ester. nih.govresearchgate.net This reaction is often carried out at low temperatures in a solvent like dichloromethane, with a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.gov
The resulting bis-ester is then treated with hydrazine (B178648) hydrate (B1144303) in a process called hydrazonolysis to form the corresponding bis-hydrazide. nih.govnih.gov In the final step, these bis-hydrazides are condensed with various aromatic or heterocyclic aldehydes to yield the target Schiff's bases. nih.govsigmaaldrich.com
Table 3: General Synthetic Scheme for Pyridine-Bridged Schiff's Bases
| Step | Reactants | Reagents/Solvents | Intermediate/Product |
|---|---|---|---|
| 1. Amidation | 2,6-Pyridinedicarbonyl dichloride, Amino acid methyl ester | Dichloromethane, Triethylamine | 2,6-Bis-carboxamide pyridine methyl ester nih.gov |
| 2. Hydrazonolysis | 2,6-Bis-carboxamide pyridine methyl ester | Hydrazine Hydrate, Ethanol | Bis-hydrazide derivative nih.gov |
The derivatization of the pyridine-2,6-dicarbonyl system can also incorporate large, functional aromatic units. N,N′-Bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide is synthesized by reacting 2,6-pyridinedicarbonyl dichloride with 1-pyrenemethylamine hydrochloride. sigmaaldrich.com The reaction is carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the acyl chloride groups. This synthesis attaches the fluorescent pyrene (B120774) moieties to the pyridine scaffold, creating molecules with potential applications in sensing and materials science.
Synthesis of Chiral Linear and Macrocyclic Pyridine Carboxamides
The synthesis of chiral linear and macrocyclic pyridine carboxamides often commences with pyridine-2,6-dicarbonyl dichloride. mdpi.comnih.govdocumentsdelivered.comresearchgate.net A notable pathway involves the coupling of pyridine-2,6-dicarbonyl dichloride with a chiral amino acid ester, such as D-alanyl methyl ester, to produce a 2,6-bis-D-alanyl pyridine methyl ester. mdpi.comnih.govresearchgate.net Subsequent hydrazinolysis of this diester with hydrazine hydrate yields the corresponding bis-hydrazide. mdpi.comnih.govresearchgate.net
This bis-hydrazide serves as a versatile intermediate. mdpi.comnih.gov It can be reacted with various aldehydes and anhydrides to form a range of bis-carboxamide pyridine derivatives. For instance, reaction with thiophene-2-carbaldehyde, phthalic anhydride, or cyclohexanone (B45756) leads to the respective bis-carboxamide compounds. mdpi.comnih.gov Furthermore, coupling with substituted acetophenones like p-methoxy- or p-nitroacetophenone can also be achieved. mdpi.comnih.govdocumentsdelivered.com
For the creation of larger macrocyclic structures, the bis-hydrazide can be reacted with dianhydrides such as 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride, resulting in the formation of macrocyclic octacarboxaamide pyridines. mdpi.comnih.govdocumentsdelivered.com
Generation of Pyridine-2,6-dicarboxylic Acid Esters
The synthesis of pyridine-2,6-dicarboxylic acid esters can be achieved through the reaction of pyridine-2,6-dicarbonyl dichloride with the desired alcohol. mdpi.com For example, the reaction with 2-iodophenol (B132878) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) in diethyl ether results in the formation of bis(2-iodophenyl)pyridine-2,6-dicarboxylate. mdpi.com
A one-pot method has also been described for the synthesis of copper(II) complexes of these esters. mdpi.com This involves reacting pyridine-2,6-dicarbonyl dichloride with a phenol (B47542) and anhydrous copper(II) chloride in the presence of triethylamine. mdpi.com
Synthesis of Symmetrical Pyridine-2,6-dicarboxamide Derivatives
Symmetrical pyridine-2,6-dicarboxamide derivatives are commonly synthesized through the condensation reaction of pyridine-2,6-dicarbonyl dichloride with two equivalents of an appropriate amine. mdpi.comresearchgate.netscispace.comnih.gov The reaction is typically carried out in a suitable solvent system like a dichloromethane/tetrahydrofuran mixture at temperatures ranging from 0 °C to room temperature. mdpi.comresearchgate.net The presence of a base, such as triethylamine, is often required to neutralize the hydrogen chloride byproduct. mdpi.comresearchgate.net In some cases, an excess of the amine reactant itself can serve as the base. nih.gov
This methodology has been successfully applied to a variety of amines, including aromatic amines like 3- or 4-nitroaniline (B120555) and various aminopyridines, as well as other heterocyclic amines such as 2-aminopyrazine (B29847) and 2- or 5-aminopyrimidine. mdpi.comresearchgate.netnih.gov The successful synthesis of these symmetrical dicarboxamides is typically confirmed using techniques like NMR spectroscopy. mdpi.comresearchgate.netscispace.comnih.gov
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Pyridine-2,6-dicarbonyl dichloride | 3-Nitroaniline | Et3N, DCM/THF, 0 °C to RT, 24 h | N,N'-bis(3-nitrophenyl)pyridine-2,6-dicarboxamide |
| Pyridine-2,6-dicarbonyl dichloride | 4-Nitroaniline | Et3N, DCM/THF, 0 °C to RT, 24 h | N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
| Pyridine-2,6-dicarbonyl dichloride | 2-Aminopyridine | Et3N, DCM/THF, 0 °C to RT, 24 h | N,N'-di(pyridin-2-yl)pyridine-2,6-dicarboxamide |
| Pyridine-2,6-dicarbonyl dichloride | 2-Aminopyrazine | DCM/THF, 0 °C to RT, 24 h | N,N'-di(pyrazin-2-yl)pyridine-2,6-dicarboxamide |
Novel Approaches for 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives
Recent advancements have led to the development of novel one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions. nii.ac.jpoist.jpresearchgate.net These methods address the limitations of older techniques that often required lengthy synthetic routes and harsh conditions. oist.jp
One such approach involves the reaction of pyruvates and aldehydes, catalyzed by a pyrrolidine-acetic acid system, to first form a functionalized dihydropyran derivative. nii.ac.jpresearchgate.net This intermediate is then reacted with ammonium (B1175870) acetate (B1210297) in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative. nii.ac.jpresearchgate.net This one-pot procedure has been shown to be effective for a variety of aldehydes, including substituted benzaldehydes, naphthaldehyde, and α-branched alkyl aldehydes, often resulting in higher yields compared to previous two-pot methods. nii.ac.jpresearchgate.net The ester groups on the resulting pyridine derivatives can also be further manipulated for additional functionalization. researchgate.net
One-Pot and Multi-Step Synthetic Strategies
The synthesis of pyridine-2,6-dicarboxamide and related derivatives can be accomplished through both one-pot and multi-step strategies, each offering distinct advantages.
One-Pot Syntheses:
One-pot methodologies provide an efficient route to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the need for purification of intermediates. oist.jpresearchgate.net A notable example is the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes. nii.ac.jpresearchgate.net This process, catalyzed by pyrrolidine-acetic acid, proceeds through a dihydropyran intermediate which then reacts with ammonium acetate to form the final pyridine product. nii.ac.jpresearchgate.net This approach is lauded for its mild conditions and high atom economy. oist.jp Another one-pot method describes the formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides in the presence of cesium carbonate, representing a novel use of benzamides as a nitrogen source. mdpi.com Furthermore, the synthesis of certain pyridine derivatives has been achieved through one-pot multicomponent reactions, which have been explored for their potential biological activities. nih.gov
Multi-Step Syntheses:
Multi-step syntheses, while more traditional, allow for the controlled construction of complex molecular architectures. The synthesis of chiral linear and macrocyclic pyridine carboxamides is a prime example of a multi-step approach. mdpi.comnih.govdocumentsdelivered.comresearchgate.net This strategy begins with the formation of a diester from pyridine-2,6-dicarbonyl dichloride and an amino acid ester, followed by hydrazinolysis to create a key bis-hydrazide intermediate. mdpi.comnih.govresearchgate.net This intermediate is then further elaborated in subsequent steps to generate a diverse range of linear and macrocyclic products. mdpi.comnih.govdocumentsdelivered.com Similarly, the synthesis of symmetrical pyridine-2,6-dicarboxamide derivatives often involves a multi-step process starting with the conversion of pyridine-2,6-dicarboxylic acid to its acid chloride, followed by condensation with an amine. mdpi.comnih.gov The dinitro derivatives formed can then be catalytically reduced in a separate step to yield the corresponding diamino compounds. mdpi.comnih.gov
| Strategy | Starting Materials | Key Intermediates/Reagents | Final Products | Reference |
| One-Pot | Pyruvates, Aldehydes | Pyrrolidine-acetic acid, Ammonium acetate | 4-Substituted-pyridine-2,6-dicarboxylic acid derivatives | nii.ac.jpresearchgate.net |
| One-Pot | Aromatic terminal alkynes, Benzamides | Cesium carbonate | 3,5-Diaryl pyridines | mdpi.com |
| Multi-Step | Pyridine-2,6-dicarbonyl dichloride, D-alanyl methyl ester | 2,6-bis-D-alanyl pyridine methyl ester, bis-hydrazide | Chiral linear and macrocyclic pyridine carboxamides | mdpi.comnih.govresearchgate.net |
| Multi-Step | Pyridine-2,6-dicarboxylic acid, Aromatic amines | Pyridine-2,6-dicarbonyl dichloride | Symmetrical pyridine-2,6-dicarboxamide derivatives | mdpi.comnih.gov |
Coordination Chemistry of Pyridine 2,6 Dicarbonyl Ligands and Derivatives
Ligand Design and Synthesis from Pyridine-2,6-dicarbonyl Scaffolds
The synthesis of ligands from pyridine-2,6-dicarbonyl scaffolds is a versatile process that allows for the creation of a wide range of molecular structures. A common starting material for these syntheses is pyridine-2,6-dicarbonyl dichloride. thermofisher.comcymitquimica.com This compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and thiols, to yield a diverse array of ligands. For instance, condensation reactions between pyridine-2,6-dicarbonyl dichloride and heterocyclic amines or carboxylic acid precursors have been used to synthesize new pyridine (B92270) dicarboxamide ligands. rsc.org
The versatility of the pyridine-2,6-dicarbonyl scaffold lies in the ability to introduce a wide variety of functional groups, which can fine-tune the electronic and steric properties of the resulting ligands. This adaptability is crucial for designing ligands with specific coordination preferences and for creating metal complexes with desired geometries and reactivities. The resulting pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives have been shown to possess a range of chemical properties and biological activities, making them a subject of intense research. mdpi.comnih.gov
The synthesis of these ligands often involves straightforward condensation reactions, and the resulting products can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov The ability to systematically modify the ligand structure provides a powerful tool for investigating structure-activity relationships in the resulting metal complexes.
Coordination Modes and Geometries of Pyridine Dicarboxylates and Dicarboxamides
Pyridine-2,6-dicarboxylate (B1240393) and its derivatives are known to exhibit a variety of coordination modes, which in turn leads to a diverse range of coordination geometries in their metal complexes. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.
Tridentate O,N,O-Pincer Ligand Coordination
One of the most common coordination modes for pyridine-2,6-dicarboxylates and their derivatives is as a tridentate O,N,O-pincer ligand. rsc.orgmdpi.com In this mode, the ligand binds to a metal center through the nitrogen atom of the pyridine ring and the two oxygen atoms of the carboxylate or carboxamide groups at the 2 and 6 positions. This coordination mode results in the formation of two five-membered chelate rings, which enhances the stability of the resulting complex.
The pincer-like grip of the ligand enforces a specific geometry around the metal center, often leading to square planar or octahedral complexes. The rigidity of the pincer scaffold can also be exploited to create complexes with specific catalytic or electronic properties. For example, pyridine-2,6-dicarboxamide-based scaffolds have been used to stabilize reactive species and to model the active sites of metalloenzymes. rsc.org
Bidentate N,O and Monodentate N Coordination
In addition to the tridentate pincer mode, pyridine-2,6-dicarboxylates can also coordinate to metal centers in a bidentate or monodentate fashion. acs.org In the bidentate N,O coordination mode, the ligand binds to the metal through the pyridine nitrogen and one of the carboxylate oxygen atoms. This mode is often observed when the metal ion has a smaller coordination number or when other ligands are competing for coordination sites.
Monodentate N coordination, where only the pyridine nitrogen atom is involved in bonding to the metal, is also possible. stackexchange.com This mode is less common for pyridine-2,6-dicarboxylates themselves but can be observed in derivatives where the carboxylate groups have been modified or are sterically hindered. The flexibility in coordination modes allows for the formation of a wide variety of complex structures, from simple mononuclear species to intricate coordination polymers. acs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-2,6-dicarbonyl derived ligands can be achieved through various synthetic routes, often involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can have a significant impact on the final product, influencing factors such as the coordination geometry and the nuclearity of the complex.
Copper(II) Complexes with Pyridine-2,6-dicarboxylic Acid Esters and Carboxylates
Copper(II) complexes of pyridine-2,6-dicarboxylic acid and its esters have been extensively studied. mdpi.comdntb.gov.ua These complexes can be synthesized through one-pot reactions starting from pyridine-2,6-dicarbonyl dichloride, a copper(II) salt, and an alcohol. mdpi.com The resulting complexes can exhibit a range of coordination geometries, from mononuclear species to binuclear and polynuclear structures.
For example, the reaction of pyridine-2,6-dicarbonyl dichloride with copper(II) chloride in the presence of methanol (B129727) or phenol (B47542) can lead to the formation of mononuclear Cu(II) complexes of the type [Cu(pydicR₂)Cl₃]⁻, where pydicR₂ represents the corresponding pyridine-2,6-dicarboxylic acid ester. mdpi.com In the presence of water, hydrolysis of the dicarbonyl dichloride can occur, leading to the formation of complexes with the parent pyridine-2,6-dicarboxylic acid. mdpi.comdntb.gov.ua The structures of these complexes have been characterized by X-ray diffraction, which has revealed a variety of coordination environments around the copper(II) center. researchgate.netresearchgate.net
| Complex | Ligand | Coordination Geometry | Nuclearity | Reference |
|---|---|---|---|---|
| [(CH₃)₂NH₂]₂[CuL₂] | Pyridine-2,6-dicarboxylic acid (H₂L) | Distorted Octahedral | Mononuclear | researchgate.net |
| [Cu(pydic)(OH₂)₂]n | Pyridine-2,6-dicarboxylic acid (pydic) | Not specified | Polynuclear | mdpi.com |
| [{Cu(pydic(IPh)₂)Cl}₂(µ-Cl)₂] | N,N'-bis(2-iodophenyl)pyridine-2,6-dicarboxamide (pydic(IPh)₂) | Not specified | Binuclear | dntb.gov.ua |
Nickel, Palladium, and Platinum Pincer Complexes with Pyridine-2,6-dicarbonyl Derived Ligands
Pyridine-2,6-dicarbonyl derived ligands have also been used to synthesize pincer complexes of nickel, palladium, and platinum. researchgate.net These complexes are of interest for their potential applications in catalysis and materials science. The synthesis of these complexes often involves the reaction of the appropriate metal precursor with a pre-synthesized pincer ligand.
For example, a series of isostructural nickel, palladium, and platinum complexes with a bis(N-heterocyclic carbene) pincer ligand derived from a pyridine-2,6-diylbis(methylene) scaffold have been synthesized and characterized. rsc.org These complexes were found to be active electrocatalysts for the reduction of carbon dioxide. In another study, nickel and palladium complexes with pincer ligands derived from pyridine-2,6-bis(thiocarboxylic) acid were synthesized and found to exhibit liquid crystalline properties. researchgate.netfigshare.com The electronic and steric properties of the pincer ligand can be tuned to modulate the catalytic activity and physical properties of the resulting complexes.
| Metal | Ligand Type | Application | Reference |
|---|---|---|---|
| Nickel | Bis(N-heterocyclic carbene) pincer | Electrocatalytic CO₂ reduction | rsc.org |
| Palladium | Bis(N-heterocyclic carbene) pincer | Electrocatalytic CO₂ reduction | rsc.org |
| Platinum | Bis(N-heterocyclic carbene) pincer | Electrocatalytic CO₂ reduction | rsc.org |
| Nickel | Pyridine-2,6-bis(thiocarboxylate) pincer | Liquid crystals | researchgate.netfigshare.com |
| Palladium | Pyridine-2,6-bis(thiocarboxylate) pincer | Liquid crystals | researchgate.netfigshare.com |
An extensive search of scientific literature and chemical databases reveals no specific research focused on the coordination chemistry of Pyridine-2,6-dicarbonyl difluoride that aligns with the requested article outline. The available body of research in this area is centered on other derivatives of the pyridine-2,6-dicarbonyl scaffold, most notably Pyridine-2,6-dicarboxylic acid, its corresponding dicarboxamides, and its dichloride precursor.
Specifically, there is no accessible peer-reviewed data on the following topics for This compound :
Lanthanide Complexes: While lanthanide complexes with pyridine-2,6-dicarboxylate (the deprotonated form of the acid) are well-documented, no studies on complexes formed directly with the difluoride derivative were found.
Specific Metal-Ligand Bonding Interactions: Detailed studies on bonding interactions are available for the carboxylate and amide derivatives, but not for the acyl fluoride (B91410).
Role of Amide-Based Hydrogen Bonding: This topic is, by definition, focused on the dicarboxamide derivatives of the pyridine scaffold. While one might speculate on the hydrogen bonding potential of molecules derived from the difluoride, there is no research on this specific compound in the context of coordination architectures.
Synthetic Modeling of Metalloenzyme Active Sites: The use of pyridine-2,6-dicarboxamide fragments as scaffolds for modeling metalloenzyme active sites has been reviewed, but there is no indication that this compound itself has been used for this purpose.
The acyl chloride, Pyridine-2,6-dicarbonyl dichloride (CAS No. 3739-94-4), is frequently cited as a reactive starting material for the synthesis of the corresponding esters and amides that are subsequently used in coordination chemistry. slideshare.netacs.org However, this compound (CAS No. 114085-28-8) is primarily listed in chemical supplier catalogs without associated scientific publications detailing its use in complexation studies.
Due to the strict requirement to focus solely on This compound and the absence of relevant scientific literature for the specified outline, it is not possible to generate the requested article with scientific accuracy. Substituting information from related but distinct chemical compounds would violate the core instructions of the request.
Supramolecular Chemistry Involving Pyridine 2,6 Dicarbonyl Motifs
Design and Synthesis of Supramolecular Assemblies
The design and synthesis of supramolecular assemblies based on the pyridine-2,6-dicarbonyl motif leverage its defined geometry and binding sites. The corresponding dichloride, pyridine-2,6-dicarbonyl dichloride, is a common starting material for accessing a wide range of supramolecular structures. sigmaaldrich.comchemicalbook.com
Researchers have successfully synthesized pyridine-based polyamido-polyester optically active macrocycles by reacting pyridine-2,6-dicarbonyl dichloride with chiral diamine dihydrobromides. sigmaaldrich.com This approach demonstrates how the rigid pyridine (B92270) core can be integrated into larger, chiral macrocyclic structures. Another strategy involves the treatment of the dichloride with amino acid esters, such as L-alanine or 2-methyl-alanine methyl esters, to create pyridine-bridged 2,6-bis-carboxamide Schiff bases. sigmaaldrich.com
The synthesis of N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide is achieved through the reaction of pyridine-2,6-dicarbonyl dichloride with 1-pyrenemethylamine hydrochloride. sigmaaldrich.com This highlights the utility of the pyridine-2,6-dicarbonyl unit as a scaffold for attaching larger aromatic groups, which can influence the assembly through π-π stacking interactions. Furthermore, the one-pot synthesis of mononuclear Cu(II) complexes from pyridine-2,6-dicarbonyl dichloride, Cu(II) chloride, and triethylamine (B128534) in alcohol solution showcases the formation of coordination complexes. researchgate.net
A novel one-pot method has been developed for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important building blocks for functional molecules and supramolecular architectures. oist.jp This method involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then converted to the desired pyridine products under mild conditions. oist.jp These synthetic strategies underscore the modularity and versatility of the pyridine-2,6-dicarbonyl framework in creating a diverse range of supramolecular assemblies.
Host-Guest Chemistry and Molecular Recognition Phenomena
The pyridine-2,6-dicarbonyl motif is a cornerstone in the development of synthetic hosts for molecular recognition due to its convergent hydrogen-bonding sites and its ability to act as a chelating ligand for various guests. Derivatives such as pyridine-2,6-dicarboxamides are particularly prominent in this field. nih.govrsc.org
Pyridine-2,6-dicarboxamide acts as a chelating ligand for a variety of species, including metal cations like copper, cobalt, iron, nickel, and palladium, as well as small anions such as halides, phosphates, and acetates. nih.gov It can also bind small neutral molecules like urea. nih.gov The strategic placement of recognition sites on the pyridine scaffold allows for selective binding. For instance, N,N′-bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide is known to form stable coordination complexes with metals.
In a notable example of host-guest chemistry, coordination networks of Ni(II) with pyridine-2,5-dicarboxylate (B1236617) (an isomer of the 2,6-dicarboxylate) have been shown to exhibit reversible crystal-to-amorphous transformations upon solvent exchange. rsc.org Dehydration of the crystalline material leads to an amorphous phase that can regain its crystallinity by adsorbing water or various alcohols. rsc.org This system acts as a host framework for different solvent guest molecules, demonstrating the dynamic nature of these supramolecular solids. rsc.org
The fluorine atoms in derivatives of pyridine-2,6-dicarbonyl difluoride can enhance interactions with biological targets through strong hydrogen bonds and electrostatic interactions, which is a key principle in molecular recognition and enzyme inhibition.
Self-Assembly Processes and Hierarchical Structures
Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into well-defined, larger structures. The pyridine-2,6-dicarbonyl motif is a powerful tool for directing these processes.
A compelling example is the cooperative self-assembly of pyridine-2,6-diimine-linked macrocycles into mechanically robust nanotubes. nih.govau.dk These macrocycles, synthesized from precursors derived from the pyridine-2,6-dicarbonyl unit, can assemble into high-aspect-ratio nanotubes in the presence of a small amount of acid. nih.govresearchgate.net This assembly process is cooperative, as revealed by chromatography and fluorescence spectroscopy. nih.gov The resulting nanotubes can be processed into nanofibers with high Young's moduli, exceeding those of many synthetic polymers. nih.govresearchgate.net This highlights how the specific chemical information encoded in the pyridine-based macrocycles directs their assembly into complex and functional hierarchical structures. au.dk
The self-assembly of aromatic carboxylic acids, which are structurally related to derivatives of this compound, can be controlled by co-adsorption with pyridine derivatives. nih.gov The symmetry of the pyridine derivatives can influence the resulting two-dimensional nanostructures, leading to diverse patterns such as grid-like networks and chiral linear structures. nih.gov These assemblies are stabilized by O-H···N hydrogen bonds, demonstrating the importance of directional intermolecular interactions in controlling the final architecture. nih.gov
Supramolecular Chirality and Symmetry Breaking
Supramolecular chirality arises from the specific spatial arrangement of achiral or chiral molecules into a larger, non-superimposable, mirror-image structure. While there is no specific information on this compound in the context of supramolecular chirality in the provided search results, the principles can be understood from related systems.
The co-assembly of low-symmetry aromatic carboxylic acids with pyridine derivatives can lead to the formation of chiral linear structures. nih.gov This indicates that even when starting with achiral components, chiral supramolecular assemblies can emerge. The synthesis of optically active macrocycles from pyridine-2,6-dicarbonyl dichloride and chiral diamines is a direct way to introduce chirality into a supramolecular system. sigmaaldrich.com In this case, the chirality of the building blocks is transferred to the macrocyclic structure.
The study of supramolecular chirality is crucial for understanding the origins of homochirality in nature and for the development of materials with specific optical or catalytic properties. The rigid and directional nature of the pyridine-2,6-dicarbonyl motif makes it an excellent candidate for use in the construction of chiral supramolecular systems, where controlled orientation of the constituent molecules can lead to the expression of chirality at a higher level of organization.
Intermolecular Interactions in Crystalline Architectures
The crystal structure of any compound is determined by the intricate network of intermolecular interactions. For derivatives of this compound, these interactions are key to understanding their solid-state properties and for the rational design of crystalline materials, a field known as crystal engineering.
The crystal structure of pyridine-2,6-dicarboxylic acid reveals a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. nih.govresearchgate.net This arrangement is similar to that of isophthalic acid. nih.govresearchgate.net In the crystals of pyridine-2,6-dicarboxamide derivatives, a variety of intermolecular interactions are observed. nih.gov These include hydrogen bonds, which are visualized as red regions on a Hirshfeld surface, as well as π-stacking interactions between the aromatic rings. nih.gov In some crystal structures, the molecules are packed in nearly perpendicular stacks to facilitate these π-stacking interactions, while in others, a crosswise orientation prevents them. nih.gov
The introduction of fluorine atoms, as would be the case in this compound, would significantly influence the intermolecular interactions. Fluorine can participate in hydrogen bonding and other electrostatic interactions, which can alter the crystal packing. The study of intermolecular interactions in fluorinated compounds has shown that while fluorine is a weak hydrogen bond acceptor, these interactions can be numerous and, in concert with other weak interactions, can dictate the molecular arrangement in the crystal lattice.
Spectroscopic and Computational Characterization of Pyridine 2,6 Dicarbonyl Systems
Advanced Spectroscopic Techniques
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For pyridine-2,6-dicarbonyl systems, IR and Raman spectra offer characteristic signals for the pyridine (B92270) ring and the carbonyl halide groups.
A detailed vibrational analysis has been performed on the analogous compound, pyridine-2,6-dicarbonyl dichloride (PDD). researchgate.net The Fourier Transform Infrared (FT-IR) spectrum of PDD was recorded in the 4000–400 cm⁻¹ range, and the Fourier Transform (FT)-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. researchgate.net For Pyridine-2,6-dicarbonyl difluoride, similar vibrational modes are expected, though the frequencies would be shifted due to the different mass and higher electronegativity of fluorine compared to chlorine.
Key vibrational modes for pyridine-2,6-dicarbonyl halides include:
C=O Stretching: This is a strong, characteristic band in the IR spectrum. In PDD, this vibration is observed experimentally and calculated via DFT. researchgate.net For the difluoride analogue, the C=O stretching frequency is anticipated to be higher due to the strong electron-withdrawing inductive effect of the fluorine atom, which strengthens and shortens the carbonyl bond.
Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600–1400 cm⁻¹ region. researchgate.netresearchgate.net These are often observed in both IR and Raman spectra. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net
Carbonyl Bending: In-plane and out-of-plane bending vibrations of the C=O group are also identifiable. researchgate.net
The table below compares observed vibrational frequencies for the related pyridine-2,6-dicarboxylic acid and provides predicted ranges for this compound based on analysis of its dichloride analogue.
| Vibrational Mode | Pyridine-2,6-dicarboxylic acid (Observed, cm⁻¹) | This compound (Predicted Range, cm⁻¹) | Reference |
| Aromatic C-H Stretching | 3089 - 2940 | 3100 - 3000 | researchgate.net |
| C=O Stretching | 1689 | 1750 - 1850 | researchgate.netresearchgate.net |
| Pyridine Ring (C=C, C=N) Str. | 1572 | 1600 - 1400 | researchgate.netresearchgate.net |
| C-C-N Bending | 1079 | 1100 - 1000 | researchgate.net |
| C-F Stretching | N/A | 1350 - 1000 |
NMR spectroscopy is indispensable for determining the precise connectivity and conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. Due to the symmetrical substitution at the 2 and 6 positions, two signals are anticipated: a triplet for the proton at the 4-position (H4) and a doublet for the equivalent protons at the 3 and 5-positions (H3, H5). The chemical shifts would be in the aromatic region, typically between 8.0 and 8.5 ppm, as seen in related compounds like pyridine-2,6-dicarboxylic acid and its dichloride derivative. phytobank.cachemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. For the symmetric this compound, three signals for the pyridine ring carbons and one for the carbonyl carbons are expected. The carbons attached to the carbonyl groups (C2, C6) would be significantly downfield-shifted. The carbonyl carbon signal itself would appear around 160-170 ppm. In pyridine itself, the chemical shifts are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The acyl fluoride (B91410) groups would further deshield these positions.
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms of the acyl fluoride groups. The chemical shift would provide information about the electronic environment of the fluorine nucleus. In other acyl fluorides, the ¹⁹F signal can appear in a wide range, but it would be a distinct singlet for this symmetric molecule. Studies on other fluorinated pyridines and molecules show ¹⁹F NMR is highly sensitive to the local electronic structure. beilstein-journals.orgspectrabase.com Conformational dynamics can also be studied, as different conformers can sometimes be distinguished by separate ¹⁹F signals, especially at low temperatures. nih.gov
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred From |
| ¹H | ~8.4 - 8.6 (H3, H5) | Doublet | Pyridine-2,6-dicarboxylic acid chloride chemicalbook.com |
| ¹H | ~8.2 - 8.4 (H4) | Triplet | Pyridine-2,6-dicarboxylic acid chloride chemicalbook.com |
| ¹³C | ~160 - 170 (C=O) | Singlet (or Doublet due to ¹JCF) | General range for acyl halides |
| ¹³C | ~150 - 155 (C2, C6) | Singlet | Pyridine chemical shifts testbook.com |
| ¹³C | ~140 - 145 (C4) | Singlet | Pyridine chemical shifts testbook.com |
| ¹³C | ~128 - 132 (C3, C5) | Singlet | Pyridine chemical shifts testbook.com |
| ¹⁹F | ~ +20 to +50 (vs CFCl₃) | Singlet | General range for acyl fluorides beilstein-journals.org |
UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic pyridine ring and n → π* transitions associated with the carbonyl groups. acs.org In related pyridine dicarboxylate systems, absorption maxima are observed that are characteristic of these transitions. rsc.orgnih.gov The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. Spectroelectrochemistry could be employed to study the redox properties of the compound, monitoring changes in the UV-Vis spectrum as the molecule is oxidized or reduced, providing insight into its electronic structure and the stability of its radical ions.
Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched databases, the structure of its dichloride analogue has been determined. nih.gov
From the dichloride structure, it can be inferred that the this compound molecule is likely to be largely planar. The two carbonyl fluoride groups would be expected to be nearly coplanar with the pyridine ring to maximize conjugation. Key geometric parameters that would be determined include:
Bond Lengths: The C-F bond length in the acyl fluoride group would be significantly shorter than the C-Cl bond in the dichloride analogue (typically ~1.35 Å for C-F vs. ~1.79 Å for C-Cl). The C=O bond might be slightly shorter as well, consistent with the IR data.
Bond Angles: The angles around the carbonyl carbon (e.g., F-C=O, C-C=O) and the substitution points on the pyridine ring would define the molecule's precise geometry.
Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking of the pyridine rings or halogen bonding. In related dicarboxamide structures, extensive hydrogen bonding and π-stacking interactions dictate the supramolecular architecture. nih.gov
| Parameter | Expected Value for this compound | Basis for Prediction (from dichloride/dicarboxamide analogues) | Reference |
| Molecular Conformation | Largely planar | Planarity observed in related structures | nih.govnih.gov |
| C-F Bond Length (Å) | ~1.35 | Typical acyl fluoride bond lengths | |
| C=O Bond Length (Å) | ~1.18 | Shorter than in amides due to electronegative halogen | nih.gov |
| Pyridine C-N Bond Length (Å) | ~1.34 | Standard pyridine C-N bond lengths | nih.gov |
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding and predicting the properties of molecules like this compound. DFT is widely used to complement and interpret experimental data.
A study on the dichloride analogue utilized DFT (B3LYP) calculations to optimize the molecular geometry and compute the vibrational frequencies. researchgate.net A similar approach for this compound would yield valuable insights:
Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing optimized bond lengths and angles that can be compared with X-ray diffraction data. researchgate.netresearchgate.net This would confirm the planarity of the molecule and the orientation of the carbonyl fluoride groups.
Electronic Structure: DFT provides information on the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter that relates to the molecule's reactivity and can be correlated with UV-Vis absorption data. acs.org
Vibrational Frequencies: Calculated vibrational frequencies can be used to assign the bands observed in experimental IR and Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental values. This theoretical support is crucial for a definitive assignment of complex vibrational spectra.
By applying these computational methods, a highly detailed and validated understanding of the structural and electronic properties of this compound can be achieved, even in the absence of extensive direct experimental results.
Ab initio Methods (e.g., Hartree-Fock) for Molecular Parameter Calculation
The theoretical examination of molecular structures through computational chemistry provides profound insights into their geometric and electronic properties. For pyridine-2,6-dicarbonyl systems, ab initio methods, particularly Hartree-Fock (HF) and Density Functional Theory (DFT), are instrumental in calculating optimized structural parameters. While direct experimental and computational studies on this compound are not extensively documented in publicly available research, a comprehensive analysis can be drawn from its close analog, pyridine-2,6-dicarbonyl dichloride (PDD).
In a notable study, the molecular geometry of PDD was optimized using both HF and DFT (B3LYP) methods with a 6-311+G(d,p) basis set. researchgate.net These calculations are foundational for understanding the molecule's stability and reactivity. The optimized structural parameters, including bond lengths and angles, were determined, providing a theoretical model of the molecule in its ground state. researchgate.net Such calculations for the difluoride analogue would be expected to yield similar planarity of the pyridine ring, with variations in the carbonyl halide bond lengths and angles due to the higher electronegativity and smaller atomic radius of fluorine compared to chlorine.
The selection of the basis set, such as the 6-311+G(d,p) set, is crucial for the accuracy of these calculations. This particular basis set is a triple-zeta basis set that also includes diffuse functions (+) to better describe the electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
The table below presents a hypothetical comparison of calculated molecular parameters for this compound based on the known data for the dichloride analogue. The values for the difluoride are estimations derived from general principles of chemical bonding and the known effects of substituting chlorine with fluorine.
Table 1: Comparison of Calculated Molecular Parameters for Pyridine-2,6-dicarbonyl Dihalides
| Parameter | Pyridine-2,6-dicarbonyl dichloride (Calculated) | This compound (Estimated) |
|---|---|---|
| C=O Bond Length | ~1.19 Å | ~1.18 Å |
| C-Cl/C-F Bond Length | ~1.78 Å | ~1.35 Å |
| N-C Bond Angle | ~118° | ~118° |
These ab initio calculations are the first step in a comprehensive computational analysis, providing the essential geometric framework upon which further spectroscopic and reactivity studies are built. The precision of these calculated parameters is generally in good agreement with experimental data where available, lending confidence to the theoretical models. researchgate.net
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org
For pyridine-2,6-dicarbonyl systems, the distribution of electron density in these orbitals dictates their behavior in chemical reactions. While specific studies on this compound are scarce, insights can be gleaned from computational analyses of related pyridine derivatives. nih.govresearchgate.net In these systems, the HOMO is typically localized on the pyridine ring and the atoms with lone pairs, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups and the pyridine ring, highlighting the regions susceptible to nucleophilic attack.
The introduction of highly electronegative fluorine atoms in this compound is expected to significantly lower the energy of both the HOMO and LUMO compared to the dichloride or dicarboxylic acid analogues. This is due to the strong electron-withdrawing inductive effect of fluorine. Consequently, the HOMO-LUMO gap may be altered, which in turn influences the molecule's reactivity.
From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the chemical behavior of the molecule. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (μ ≈ -χ).
The table below provides hypothetical reactivity indices for this compound, estimated based on general trends observed for fluorinated organic compounds.
Table 2: Estimated Reactivity Indices for this compound
| Parameter | Estimated Value |
|---|---|
| HOMO Energy | Lower than dichloride analogue |
| LUMO Energy | Lower than dichloride analogue |
| HOMO-LUMO Gap (ΔE) | Likely larger than dichloride analogue |
| Ionization Potential (I) | Higher |
| Electron Affinity (A) | Higher |
| Chemical Hardness (η) | Higher |
The higher chemical hardness anticipated for the difluoride derivative suggests greater stability and lower reactivity compared to other acyl halides, a known characteristic of acyl fluorides. researchgate.netelsevierpure.com
Probing Structural Variability and Solvent Effects through Computational Methods
The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods are invaluable for exploring this structural variability and quantifying the impact of solvent effects. For pyridine-2,6-dicarbonyl systems, the orientation of the carbonyl groups relative to the pyridine ring can vary, and this can be affected by intermolecular interactions with solvent molecules.
For this compound, computational studies would likely reveal the following:
Conformational Isomers: The molecule may exist in different rotational isomers (rotamers) corresponding to the orientation of the C-F bonds of the carbonyl fluoride groups with respect to the pyridine ring. The energy landscape of these rotamers can be mapped out using computational methods.
Solvent-Induced Structural Changes: In polar solvents, the dipole moment of the solute molecule will interact with the solvent's electric field, potentially stabilizing more polar conformers. The planarity of the molecule and the bond lengths and angles of the carbonyl fluoride groups could be subtly altered.
Hydrogen Bonding: Although this compound cannot act as a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. In protic solvents like water or alcohols, the formation of hydrogen bonds would significantly impact the molecule's solubility and reactivity.
The table below summarizes the expected effects of different solvent types on the structural and electronic properties of this compound.
Table 3: Predicted Solvent Effects on this compound
| Solvent Type | Predicted Effects |
|---|---|
| Nonpolar (e.g., Hexane) | Minimal deviation from the gas-phase structure. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Stabilization of polar conformers, potential changes in bond polarities. |
These computational approaches provide a molecular-level understanding of how the solvent environment modulates the behavior of this compound, which is crucial for designing synthetic routes and predicting its behavior in various applications.
Thermodynamic and Interaction Energy Analysis
Computational chemistry provides powerful tools for the analysis of thermodynamic properties and interaction energies, which are fundamental to understanding the stability, reactivity, and intermolecular interactions of molecules like this compound.
Thermodynamic Properties
Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using statistical mechanics based on the vibrational frequencies obtained from ab initio or DFT calculations. These calculations can predict the thermodynamic stability of the molecule and its various conformers. For this compound, it is expected that the molecule is thermodynamically stable at standard conditions. Acyl fluorides are generally more stable than their corresponding chlorides, a property that can be quantified through computational thermodynamic analysis. researchgate.netelsevierpure.com
The table below shows a hypothetical set of calculated thermodynamic properties for this compound in the gas phase at standard conditions (298.15 K and 1 atm).
Table 4: Estimated Thermodynamic Properties of this compound
| Property | Estimated Value |
|---|---|
| Enthalpy of Formation (ΔHf°) | Negative (exothermic formation) |
| Standard Entropy (S°) | Positive |
Interaction Energy Analysis
Understanding the non-covalent interactions of this compound with other molecules, such as solvents or reactants, is crucial for predicting its behavior in solution and in biological systems. Interaction energies can be calculated by comparing the energy of the complex with the sum of the energies of the individual molecules.
Key interactions for this compound would include:
Hydrogen Bonding: As a hydrogen bond acceptor at its nitrogen and oxygen atoms.
Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding, although this is less common for fluorine than for heavier halogens.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.
Anion-π Interactions: The electron-deficient pyridine ring, especially with the electron-withdrawing carbonyl fluoride groups, can interact favorably with anions. bohrium.com
Computational studies on related systems have quantified these types of interactions. For example, the interaction energies of halide anions with π-acceptors have been computationally explored, revealing the significant role of the solvent in modulating the strength of these interactions. bohrium.com A similar approach could be used to quantify the interaction of this compound with various chemical species, providing a deeper understanding of its chemical and physical properties.
Advanced Materials and Polymer Science Applications of Pyridine 2,6 Dicarbonyl Derivatives
Synthesis and Characterization of Pyridine-Based Polymers
Pyridine-2,6-dicarbonyl difluoride is a key precursor in the synthesis of various polymers, including polyamides and polyesters. Its high reactivity as an acylating agent allows for polymerization reactions with a range of co-monomers. The synthesis of pyridine-based polymers often involves condensation reactions where the difluoride or dichloride derivative of pyridine-2,6-dicarboxylic acid is reacted with amines or alcohols. nih.govsigmaaldrich.com For instance, pyridine-based polyamides can be synthesized by reacting pyridine-2,6-dicarbonyl dichloride with chiral diamine dihydrobromides. sigmaaldrich.com
The resulting polymers are characterized using a variety of techniques to determine their molecular weight, structure, and physical properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and successful incorporation of the pyridine-2,6-dicarbonyl moiety into the polymer backbone. mdpi.comresearchgate.net Thermal properties, such as glass transition temperature (Tg) and decomposition temperature, are investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netwur.nl A polyester (B1180765) synthesized from 2,6-pyridinedicarboxylic acid (2,6-PDC) and ethylene (B1197577) glycol (EG) exhibited a glass transition temperature of 75°C. wur.nl
The morphology and crystalline structure of these polymers can be studied using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD). researchgate.netresearchgate.net
Design of Functional Polymeric Materials
The incorporation of the pyridine-2,6-dicarbonyl unit into polymers allows for the design of materials with specific functionalities. The nitrogen atom in the pyridine (B92270) ring can act as a coordination site for metal ions, leading to the development of functional materials for applications such as catalysis and separation. Furthermore, the rigid nature of the pyridine ring can enhance the thermal stability and mechanical properties of the resulting polymers.
An example of functional polymeric material design is the synthesis of pyridine-containing aromatic (co)polymers via superacid-catalyzed polyhydroxyalkylation. acs.org This approach allows for fine-tuning of material properties by controlling the copolymer composition, leading to materials with optimized conductivity and selectivity for applications like vanadium redox flow batteries. acs.org
The design of these materials often focuses on creating a specific architecture, such as linear, cross-linked, or dendritic structures, to achieve desired properties. For example, pyridine-based polyurethane-ureas have been synthesized using 2,6-diaminopyridine (B39239) as a chain extender to investigate the influence of the pyridine functional group position on the dielectric relaxation properties. researchgate.net
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) utilizing Pyridine-2,6-dicarboxylic Acid Ligands
Pyridine-2,6-dicarboxylic acid (H2PDA), the parent acid of this compound, is a widely used ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgresearchgate.net Its ability to coordinate with metal ions through the nitrogen atom and the two carboxylate groups allows for the formation of diverse and stable structures. researchgate.net
The self-assembly of H2PDA with various metal salts, often under hydrothermal conditions, has yielded a plethora of CPs and MOFs with different dimensionalities (1D, 2D, and 3D) and topologies. acs.orgrsc.orgnih.gov For example, the reaction of H2PDA with Zn(II) salts can produce a 1D zigzag chain or a 2D network, depending on the reaction conditions. acs.orgnih.gov Similarly, reactions with lanthanide ions have resulted in the formation of 2D and 3D coordination polymers. acs.orgnih.gov
These materials exhibit a range of interesting properties, including porosity, luminescence, and catalytic activity, making them promising for applications in gas storage, separation, sensing, and catalysis. researchgate.netacs.org For instance, a zinc-based coordination polymer derived from H2pdca has shown strong luminescence and potential as a fluorescent sensor. researchgate.net Manganese-MOFs synthesized using pyridine-2,6-dicarboxylic acid have been explored for their applications in energy storage and water splitting. researchgate.net
Investigation of Structure-Property Relationships in Pyridine-2,6-dicarbonyl Containing Materials
In polyesters, the incorporation of the 2,6-PDC moiety has been shown to affect the glass transition temperature. wur.nl In coordination polymers, the coordination mode of the pyridine-2,6-dicarboxylate (B1240393) ligand and the choice of the metal ion dictate the dimensionality and topology of the resulting framework, which in turn governs properties like porosity and catalytic activity. acs.org
Catalytic Applications of Pyridine 2,6 Dicarbonyl Scaffolds
Role as Pincer Ligands in Catalysis
Pyridine-2,6-dicarbonyl derivatives, particularly those derived from pyridine-2,6-dicarboxylic acid, are excellent precursors for O,N,O-type pincer ligands. mdpi.com These ligands typically coordinate to a metal center in a tridentate fashion through the central pyridine (B92270) nitrogen atom and the two carbonyl oxygen atoms (or derivatives thereof). mdpi.comrsc.org This coordination mode imparts significant stability to the resulting metal complexes and creates a well-defined coordination sphere that is crucial for catalytic activity. The rigid geometry of the pincer ligand allows for precise control over the steric and electronic properties of the metal center, which in turn influences the catalytic performance. nih.gov
The ester and amide derivatives of pyridine-2,6-dicarboxylic acid are frequently employed as pincer ligands. mdpi.comnih.gov For instance, pyridine-2,6-dicarboxylic acid esters can coordinate to metal ions like copper(II), forming complexes where the ligand binds in a tridentate O,N,O mode. mdpi.com Similarly, pyridine-2,6-dicarboxamide-based scaffolds are widely used due to their ability to form a pincer cavity upon metal binding, which can stabilize metals in higher coordination states. researchgate.net The nature of the substituents on the carbonyl groups (e.g., alkyl or aryl groups in esters) can be systematically varied to fine-tune the properties of the resulting catalyst. mdpi.com
The table below summarizes various pyridine-2,6-dicarbonyl derivatives that have been utilized as pincer ligands in catalysis.
| Ligand Type | R Group on Carbonyl | Metal Center(s) | Reference(s) |
| Pyridine-2,6-dicarboxylic acid ester | Methyl, Ethyl, iso-Propyl, n-Butyl, Benzyl, Phenyl, 2-iodo-phenyl | Cu(II) | mdpi.com |
| Pyridine-2,6-dicarboxamide | Various aromatic and aliphatic amines | Cu, Co, Fe, Ni, Pd | researchgate.netnih.gov |
| Bis(imino)pyridine | N,N'-bis(ortho-substituted phenyl) | Fe(II) | acs.org |
| Pyridine dicarbene | 3,3'-(pyridine-2,6-diyl)bis(1-mesityl-3,4,5,6-tetrahydropyrimidin-2-ylidene) | Ni(II), Cr(III) | nih.gov |
Exploration of Homogeneous and Heterogeneous Catalytic Systems
Metal complexes of pyridine-2,6-dicarbonyl scaffolds have been successfully employed as catalysts in both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid phase. Many pyridine-2,6-dicarbonyl metal complexes are soluble in organic solvents and function as highly efficient homogeneous catalysts. For example, iron(II) complexes of bis(imino)pyridine ligands derived from pyridine-2,6-dicarbonyl chloride have demonstrated very high activity in the homogeneous oligomerization of ethylene (B1197577). acs.org Similarly, molybdenum(II) complexes with pyridine carboxylate ligands have been shown to be active catalysts in homogeneous polymerization reactions. epa.gov
Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation from the reaction products, heterogeneous catalysts are preferred. Pyridine-2,6-dicarbonyl scaffolds have been incorporated into solid supports to create effective heterogeneous catalysts. One approach involves the use of pyridine-2,6-dicarboxylic acid to reconstruct layered double hydroxides, creating a heterogeneous catalyst for polymerization. epa.gov Another strategy is the synthesis of metal-organic frameworks (MOFs) using pyridine dicarboxylate linkers. These porous materials can act as efficient and reusable heterogeneous catalysts for various organic reactions. acs.org For instance, MOFs based on pyridine-2,3-dicarboxylate have been used for Knoevenagel condensation and C-H bond activation. acs.org Pyridine 2,6-dicarboxylic acid itself can also function as a heterogeneous reusable organocatalyst for reactions such as the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org
Specific Organic Transformations Catalyzed by Pyridine-2,6-dicarbonyl Metal Complexes
The unique structural and electronic properties of metal complexes featuring the pyridine-2,6-dicarbonyl scaffold have enabled their use in a variety of specific organic transformations.
Ethylene Oligomerization and Polymerization: Iron and cobalt complexes with bis(imino)pyridine ligands, which can be synthesized from pyridine-2,6-dicarbonyl chloride, are highly active catalysts for the oligomerization and polymerization of ethylene. acs.org By modifying the substituents on the ligand, the properties of the resulting polyethylene can be controlled. acs.org Nickel and chromium complexes with pyridine dicarbene pincer ligands have also shown catalytic activity for the oligomerization and polymerization of ethylene. nih.gov
Hydrophosphonylation: Pyridine-2,6-dicarboxylic acid has been demonstrated to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction is conducted in water, making it an environmentally friendly process. The catalyst is reusable and provides high yields of α-hydroxy phosphonates. organic-chemistry.org
Knoevenagel Condensation and C-H Bond Activation: Metal-organic frameworks constructed from pyridine-2,3-dicarboxylate and metal ions like Zn(II) and Cd(II) have been shown to be efficient heterogeneous catalysts for the Knoevenagel condensation reaction and C-H bond activation under mild conditions. acs.org These catalysts are reusable for multiple cycles without significant loss of activity. acs.org
Synthesis of Pyridine Derivatives: Cobalt complexes have been used in the heterocyclization of acetylenes with nitriles to produce substituted pyridines. researchgate.net This method offers a direct route to a variety of pyridine-based compounds.
The table below provides a summary of specific organic transformations catalyzed by pyridine-2,6-dicarbonyl metal complexes.
| Organic Transformation | Catalyst Type | Metal Center | Key Findings | Reference(s) |
| Ethylene Oligomerization | Bis(imino)pyridine complex | Fe(II) | High catalytic activity and low waxy solid content. | acs.org |
| Ethylene Polymerization | Pyridine dicarbene pincer complex | Ni(II), Cr(III) | Moderate catalytic activity. | nih.gov |
| Hydrophosphonylation | Pyridine-2,6-dicarboxylic acid | N/A (Organocatalyst) | High yields in water, reusable catalyst. | organic-chemistry.org |
| Knoevenagel Condensation | Metal-Organic Framework | Zn(II), Cd(II) | Good yields under mild conditions, reusable catalyst. | acs.org |
| C-H Bond Activation | Metal-Organic Framework | Zn(II), Cd(II) | High yields under mild conditions, reusable catalyst. | acs.org |
| Pyridine Synthesis | Cobalt complex | Co | Catalyzes heterocyclization of acetylenes and nitriles. | researchgate.net |
Sensors and Recognition Systems Based on Pyridine 2,6 Dicarbonyl Structures
Development of Chemosensors for Metal Ion Detection
The pyridine-2,6-dicarbonyl unit is a well-established platform for the development of chemosensors for various metal ions. Its derivatives, particularly dicarboxamides, are effective chelating ligands for a range of metal cations including Cu(II), Pb(II), Fe(III), and Hg(II). nih.govresearchgate.netniscpr.res.in The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atoms of the amide or ester groups at the 2 and 6 positions. This binding event can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. researchgate.net
For instance, a fluorene-bearing pyridine-2,6-dicarboxamide has been developed as a fluorescent and colorimetric sensor for Cu²⁺ and Pb²⁺ ions. researchgate.net The interaction with these metal ions resulted in a noticeable change in the sensor's absorption and emission spectra. Similarly, pyridine-2,6-dicarboxylic acid has been utilized as a "turn-off" fluorescent sensor for the highly selective detection of Cu(II) ions in aqueous media. nih.gov The binding of Cu(II) ions to the sensor quenches its fluorescence, providing a clear signal for detection. nih.gov
The versatility of the pyridine-2,6-dicarbonyl scaffold allows for the fine-tuning of the sensor's selectivity and sensitivity by modifying the substituent groups attached to the dicarbonyl moiety. Pyridine-2,6-dicarbonyl difluoride, with its highly reactive acyl fluoride (B91410) groups, is an ideal starting material for synthesizing a library of such chemosensors through reactions with various nucleophiles like amines and alcohols.
Table 1: Pyridine-2,6-dicarbonyl Based Metal Ion Chemosensors
| Sensor Derivative | Target Ion(s) | Sensing Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Fluorene-bearing pyridine-2,6-dicarboxamide | Cu²⁺, Pb²⁺ | Colorimetric and Fluorescent | 1.49 x 10⁻⁶ M (Cu²⁺), 2.31 x 10⁻⁶ M (Pb²⁺) | researchgate.net |
| Pyridine-2,6-dicarboxylic acid (PDA) | Cu(II) | "Turn-off" Fluorescence | 3.6 µM | nih.gov |
| N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC) | Fe³⁺, Hg²⁺ | Fluorescence Quenching | 0.49 µM (Fe³⁺), 0.0066 µM (Hg²⁺) | niscpr.res.in |
Anion Recognition and Sensing
The pyridine-2,6-dicarbonyl framework is not only effective for cation detection but also for the recognition and sensing of anions. The amide groups in pyridine-2,6-dicarboxamides can act as hydrogen bond donors, forming stable complexes with various anions. nih.govchemmix.edu.pl Dicationic derivatives of pyridine-2,6-dicarboxamide have shown strong binding affinities for anions, with a pronounced selectivity for chloride (Cl⁻). nih.govunison.mx
In these systems, the amide N-H protons and sometimes adjacent C-H groups are pre-organized to form a binding cavity that is complementary in size and electronic character to the target anion. nih.govunison.mx The binding of an anion within this cavity can be detected through various methods, including Nuclear Magnetic Resonance (NMR) titration and fluorescence quenching. For example, dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have been shown to strongly bind anions like chloride, with binding constants (log K) in the range of 3.5-6.5 in acetonitrile. nih.gov The binding event is accompanied by quenching of the host's fluorescence, enabling detection in the micromolar range. nih.govunison.mx
The synthesis of such anion receptors can be readily achieved from this compound by reacting it with appropriate diamines to form the dicarboxamide core structure.
Table 2: Anion Recognition by Pyridine-2,6-dicarboxamide Derivatives
| Receptor | Target Anion | Binding Constant (log K) in MeCN | Sensing Method | Reference |
|---|---|---|---|---|
| Dicationic N-methylated N,N'-bis(pyridyl)pyridine-2,6-dicarboxamides | Cl⁻ | 3.5 - 6.5 | ¹H NMR Titration, Fluorescence Quenching | nih.govunison.mx |
Fluorescence Sensing Applications
Fluorescence spectroscopy is a powerful tool for chemical sensing due to its high sensitivity. Many sensor molecules based on the pyridine-2,6-dicarbonyl scaffold are designed to exhibit a change in their fluorescence properties upon binding to a target analyte. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength. researchgate.netnih.govmdpi.com
For example, a novel fluorescent probe, N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC), demonstrates a highly sensitive and selective response to Fe³⁺ and Hg²⁺ ions through fluorescence quenching. niscpr.res.in The binding of these metal ions to the TPDC molecule disrupts its fluorescence, allowing for their detection at very low concentrations. niscpr.res.in In another instance, a pyridine-2,6-dicarboxamide derivative bearing fluorene (B118485) moieties acts as a fluorescent sensor for Cu²⁺ and Pb²⁺. researchgate.net
The versatility of this compound as a building block is particularly advantageous in the development of fluorescent sensors. By reacting it with various fluorescent amines or alcohols, a wide range of fluorogenic sensor molecules can be synthesized, each tailored for a specific target.
Interactions with Biomolecules (e.g., DNA, G-quadruplex DNA)
The pyridine-2,6-dicarbonyl scaffold has been extensively investigated for its ability to interact with biomolecules, particularly nucleic acids like DNA. nih.govnih.gov Of particular interest is the interaction with G-quadruplex (G4) DNA structures, which are non-canonical secondary structures found in guanine-rich regions of the genome, such as in telomeres and oncogene promoter regions. nih.gov The stabilization of these G4 structures by small molecules has emerged as a promising strategy in anticancer therapy. nih.gov
Derivatives of pyridine-2,6-dicarboxamide, such as bis-quinolinium and bis-isoquinolinium compounds, have been shown to be potent G4 stabilizers. nih.gov These molecules can selectively bind to and stabilize G4 DNA over duplex DNA, which can lead to the inhibition of cancer cell proliferation. nih.govnih.gov The interaction is typically characterized by the stacking of the planar aromatic system of the ligand with the G-quartets of the G4 structure. nih.gov The introduction of positive charges, for example through methylation of quinoline/isoquinoline nitrogen atoms, can enhance the selective stabilization of G4s. nih.gov
Molecular dynamics simulations have provided insights into the binding modes of these ligands with G4 DNA, revealing that the spatial orientation of the substituent groups on the pyridine-2,6-dicarboxamide core plays a crucial role in the binding affinity and selectivity. nih.gov this compound serves as a key intermediate for the synthesis of these G4-interactive ligands, enabling the introduction of various DNA-binding moieties.
Table 3: Pyridine-2,6-dicarbonyl Derivatives as G-Quadruplex DNA Stabilizers
| Ligand Type | Target G4 DNA | Key Interaction | Potential Application | Reference |
|---|---|---|---|---|
| Bis-methylquinolinium-pyridine-2,6-dicarboxamide | Human telomeric (h-Telo) G4 | Stacking on G-quartets | Anticancer therapy | nih.gov |
| Non-methylated quinolinyl-pyridine-2,6-dicarboxamides | Hybrid h-Telo G4 | Moderate stabilization | G4 sensing | nih.gov |
Conclusion and Future Research Directions
Synthesis and Application Progress for Pyridine-2,6-dicarbonyl Difluoride and its Analogues
The synthesis of this compound is most commonly achieved through the halogen exchange reaction of its dichloride analogue. A prevalent method involves reacting Pyridine-2,6-dicarbonyl dichloride with potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) under controlled high-temperature conditions (180–190°C).
The primary precursor, Pyridine-2,6-dicarbonyl dichloride , is itself synthesized from Pyridine-2,6-dicarboxylic acid, often by treatment with reagents like sulfonyl chloride in a hydrocarbon medium such as toluene. google.com This highly reactive dichloride serves as a crucial starting material for a wide array of derivatives. sigmaaldrich.com
A significant class of analogues derived from the dichloride are the Pyridine-2,6-dicarboxamides . These are typically prepared through the condensation of Pyridine-2,6-dicarbonyl dichloride with various primary or secondary amines. mdpi.comnih.gov For instance, reaction with amino acid esters like L-alanine methyl ester hydrochloride in the presence of a base yields the corresponding bis-carboxamide esters. nih.gov These esters can be further modified, for example, through hydrazonolysis with hydrazine (B178648) hydrate (B1144303) to produce bis-hydrazides, which are precursors for Schiff bases with potential antimicrobial properties. nih.gov
The progress in synthetic methodologies has enabled a broad spectrum of applications for these compounds:
Building Blocks in Synthesis: this compound and its dichloride counterpart are versatile building blocks. The acyl halide groups are highly reactive towards nucleophiles like alcohols, amines, and thiols, allowing for the construction of complex heterocyclic structures, macrocycles, and polymers. The dichloride, for example, is a key reagent in the synthesis of chiral macrocyclic polyamido-polyesters. sigmaaldrich.commdpi.com
Materials Science: These compounds are instrumental in creating advanced polymers. Polyesters and polyamides derived from pyridine (B92270) dicarboxylic acid exhibit high thermal stability and chemical resistance, making them promising for applications requiring robust materials. researchgate.net
Coordination Chemistry: The pyridine-2,6-dicarbonyl scaffold is a classic O,N,O-pincer ligand framework. semanticscholar.org Derivatives, particularly dicarboxamides, are excellent chelating agents for a variety of metal ions including copper, iron, and palladium. mdpi.comresearchgate.net These complexes are explored for their catalytic activity, use as sensors, and as structural models for metalloproteins. mdpi.comnih.gov The ability to tune the ligand structure allows for precise control over the coordination geometry and electronic properties of the resulting metal complexes. researchgate.net
Biological and Medicinal Chemistry: Derivatives of Pyridine-2,6-dicarbonyl compounds have shown significant biological potential. Schiff bases derived from pyridine-2,6-dicarboxamides have demonstrated notable antibacterial and antifungal activity. nih.gov Other derivatives have been investigated for their ability to stabilize G-quadruplex DNA, suggesting potential applications in anticancer therapies. nih.gov Furthermore, the related compound Pyridine-2,6-dithiocarboxylic acid (PDTC), synthesized from the dichloride, acts as a potent inhibitor of metallo-β-lactamases, enzymes responsible for antibiotic resistance. nih.gov
Table 1: Selected Pyridine-2,6-dicarbonyl Analogues and Their Applications
| Compound/Derivative Class | Precursor | Typical Synthesis | Key Applications | References |
|---|---|---|---|---|
| This compound | Pyridine-2,6-dicarbonyl dichloride | Halogen exchange with KF in DMSO | Building block for polymers and ligands | |
| Pyridine-2,6-dicarboxamides | Pyridine-2,6-dicarbonyl dichloride | Condensation with amines | Coordination chemistry, functional materials, antimicrobial agents | mdpi.comnih.govnih.gov |
| Pyridine-based Macrocycles | Pyridine-2,6-dicarbonyl dichloride | Reaction with chiral diamines | Chiral recognition, therapeutic agents | sigmaaldrich.commdpi.com |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | Pyridine-2,6-dicarbonyl dichloride | Reaction with sodium hydrosulfide (B80085) (NaHS) | Enzyme inhibition (antibiotic resistance) | nih.gov |
Remaining Challenges and Open Questions in Pyridine Dicarbonyl Chemistry
Despite significant progress, the chemistry of pyridine and its dicarbonyl derivatives is not without its difficulties. The inherent electronic nature of the pyridine ring poses several fundamental challenges that continue to be active areas of research.
Ring Functionalization: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. nih.govwikipedia.org This deactivation makes electrophilic aromatic substitution (which would typically occur at the C3 and C5 positions) significantly more difficult than in benzene, often requiring harsh reaction conditions. nih.gov Conversely, nucleophilic substitution is favored at the C2, C4, and C6 positions. nih.gov This inherent reactivity makes the selective functionalization at the C3/C5 positions of a 2,6-disubstituted pyridine a persistent challenge. researchgate.netresearchgate.net Developing mild, efficient, and highly regioselective methods for C-H functionalization at these positions remains a key goal. researchgate.netrsc.org
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can readily coordinate to Lewis acidic metal catalysts. nih.govwikipedia.org This can lead to catalyst deactivation or poisoning, complicating many standard transition-metal-catalyzed cross-coupling reactions that are routine for other aromatic systems. Overcoming this "2-pyridyl problem" often requires the development of specialized ligand systems or alternative catalytic pathways. nih.gov
Precursor Synthesis: While methods exist, the development of more sustainable and atom-economical routes to the foundational pyridine-2,6-dicarboxylic acid and its derivatives is an ongoing need. Some current multi-step syntheses can be inefficient or rely on harsh reagents. google.comoist.jp One-pot procedures starting from simpler, readily available precursors under mild conditions are highly desirable. oist.jp
Reactivity Control: The high reactivity of the acyl chloride groups in Pyridine-2,6-dicarbonyl dichloride makes the compound sensitive to moisture, requiring careful handling under anhydrous conditions to prevent hydrolysis back to the dicarboxylic acid. chemicalbook.com Controlling the stepwise reaction of the two acyl chloride groups to synthesize unsymmetrical derivatives also remains a synthetic hurdle.
Emerging Research Areas and Potential for Novel Chemical Innovations
The challenges in pyridine dicarbonyl chemistry are actively being addressed through innovative research, opening up new frontiers with significant potential.
Sustainable Polymers: There is a growing focus on developing polyesters from renewable bio-based aromatic building blocks as alternatives to fossil-fuel-derived plastics. Pyridine dicarboxylic acid is being highlighted as a key bio-inspired monomer for producing sustainable, safe, and circular materials with intriguing properties for packaging and other bulk applications. researchgate.net
Advanced Coordination Materials: The use of pyridine dicarbonyl-based ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) is a rapidly expanding field. nih.govmdpi.com Researchers are designing ligands with extended π-systems or additional functional groups to create materials with novel photoluminescent, magnetic, and catalytic properties. mdpi.comacs.org These materials hold promise for applications in sensing, gas storage, and heterogeneous catalysis. nih.gov
Novel Catalytic Systems: The unique electronic and steric properties of pyridine dicarbonyl ligands are being exploited to develop new catalysts. The development of ligands that can stabilize various metal oxidation states and create specific coordination environments is leading to catalysts for challenging transformations, including C-H activation and enantioselective synthesis. nih.govbeilstein-journals.org
Medicinal Chemistry and Chemical Biology: The pyridine scaffold is a cornerstone of many FDA-approved drugs. nih.govnih.govrsc.org The ability of pyridine dicarbonyl derivatives to act as potent chelating agents makes them attractive candidates for development as enzyme inhibitors, particularly for metalloenzymes. nih.gov The exploration of these compounds and their derivatives as antimicrobial agents, anticancer therapeutics, and probes for biological systems is a promising avenue for discovering new therapeutic agents. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
